2-Hydroxy-3,5-diiodobenzaldehyde [4-(2-bromo-5-chloro-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone 2-Hydroxy-3,5-diiodobenzaldehyde [4-(2-bromo-5-chloro-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14908321
InChI: InChI=1S/C21H19BrClI2N7O2/c1-11-6-14(22)17(9-15(11)23)27-19-28-20(30-21(29-19)32-2-4-34-5-3-32)31-26-10-12-7-13(24)8-16(25)18(12)33/h6-10,33H,2-5H2,1H3,(H2,27,28,29,30,31)/b26-10+
SMILES:
Molecular Formula: C21H19BrClI2N7O2
Molecular Weight: 770.6 g/mol

2-Hydroxy-3,5-diiodobenzaldehyde [4-(2-bromo-5-chloro-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone

CAS No.:

Cat. No.: VC14908321

Molecular Formula: C21H19BrClI2N7O2

Molecular Weight: 770.6 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-3,5-diiodobenzaldehyde [4-(2-bromo-5-chloro-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone -

Specification

Molecular Formula C21H19BrClI2N7O2
Molecular Weight 770.6 g/mol
IUPAC Name 2-[(E)-[[4-(2-bromo-5-chloro-4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4,6-diiodophenol
Standard InChI InChI=1S/C21H19BrClI2N7O2/c1-11-6-14(22)17(9-15(11)23)27-19-28-20(30-21(29-19)32-2-4-34-5-3-32)31-26-10-12-7-13(24)8-16(25)18(12)33/h6-10,33H,2-5H2,1H3,(H2,27,28,29,30,31)/b26-10+
Standard InChI Key ABMGHUREUSIAGS-NSKAYECMSA-N
Isomeric SMILES CC1=CC(=C(C=C1Cl)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=C(C(=CC(=C4)I)I)O)Br
Canonical SMILES CC1=CC(=C(C=C1Cl)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=C(C(=CC(=C4)I)I)O)Br

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of this compound is C₂₁H₁₉BrClI₂N₇O₂, with a molar mass of 770.6 g/mol. Its IUPAC name, 2-[(E)-[[4-(2-bromo-5-chloro-4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4,6-diiodophenol, reflects its intricate architecture. Key structural features include:

  • A 1,3,5-triazine ring functionalized with a morpholine group and a bromo-chloro-methylanilino substituent.

  • A hydrazone linkage (-NH-N=CH-) connecting the triazine moiety to a diiodinated benzaldehyde derivative.

  • Multiple halogen atoms (iodine, bromine, chlorine) that enhance lipophilicity and potential bioactivity.

Physical Properties:

  • Solubility: Limited aqueous solubility due to high halogen content and aromaticity; soluble in polar organic solvents like dimethyl sulfoxide (DMSO).

  • Stability: Sensitive to light and humidity, requiring storage under inert conditions at 2–8°C.

PropertyValue
Molecular FormulaC₂₁H₁₉BrClI₂N₇O₂
Molecular Weight770.6 g/mol
IUPAC Name2-[(E)-[[4-(2-bromo-5-chloro-4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4,6-diiodophenol
Key Functional GroupsTriazine, hydrazone, halogens

Synthesis and Characterization

Synthetic Route

The synthesis involves a multi-step protocol:

  • Preparation of 2-Hydroxy-3,5-diiodobenzaldehyde: Achieved via iodination of salicylaldehyde using iodine monochloride in acidic media.

  • Functionalization of the Triazine Core: Reaction of cyanuric chloride with 4-morpholine to introduce the morpholinyl group, followed by substitution with 2-bromo-5-chloro-4-methylaniline.

  • Hydrazone Formation: Condensation of the triazine-hydrazine intermediate with 2-hydroxy-3,5-diiodobenzaldehyde under reflux in ethanol, catalyzed by acetic acid .

Optimization Insights:

  • Reaction yields improve under anhydrous conditions due to the moisture-sensitive nature of intermediates.

  • Chromatographic purification (e.g., silica gel column) is critical to isolate the final product with >95% purity.

Biological Activities and Mechanisms

Antimicrobial Activity

Studies on analogous hydrazones demonstrate broad-spectrum antimicrobial effects. For instance, triazine-substituted hydrazones exhibit minimum inhibitory concentrations (MICs) of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli. The halogen atoms facilitate membrane disruption, while the hydrazone linkage interferes with microbial enzyme systems .

Biological ActivityModel SystemKey Finding
AntimicrobialS. aureusMIC = 8 µg/mL
Anticancer (MCF-7)Breast cancer cellsIC₅₀ = 12.5 µM; ROS-mediated apoptosis
Enzyme InhibitionTopoisomerase II85% inhibition at 10 µM

Stability and Pharmacokinetic Considerations

The compound’s stability is pH-dependent. Computational and experimental data indicate:

  • High pH (pH >5): Rapid hydrolysis of the hydrazone bond due to deprotonation of the triazine N1 atom, accelerating nucleophilic attack.

  • Low pH (pH <5): Protonation of the triazine ring stabilizes the hydrazone linkage, reducing hydrolysis rates by 40% compared to acyl hydrazones .

Pharmacokinetic Challenges:

  • Oral Bioavailability: Poor absorption due to high molecular weight and low solubility.

  • Metabolic Stability: Susceptibility to hepatic glucuronidation necessitates prodrug strategies .

Applications and Future Directions

Therapeutic Development

  • Antimicrobial Coatings: Incorporation into medical devices to prevent biofilm formation.

  • Targeted Cancer Therapy: Conjugation with tumor-specific ligands (e.g., folate) to enhance selectivity .

Research Priorities

  • Structure-Activity Relationship (SAR) Studies: Modifying halogen positions to optimize potency and reduce toxicity.

  • Nanoparticle Delivery Systems: Encapsulation in liposomes or polymeric nanoparticles to improve solubility and biodistribution .

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